tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate
CAS No.:
Cat. No.: VC20234181
Molecular Formula: C17H23N3O2S
Molecular Weight: 333.5 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate -](/images/structure/VC20234181.png)
Specification
Molecular Formula | C17H23N3O2S |
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Molecular Weight | 333.5 g/mol |
IUPAC Name | tert-butyl N-[1-(1,2-benzothiazol-3-yl)piperidin-4-yl]carbamate |
Standard InChI | InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)18-12-8-10-20(11-9-12)15-13-6-4-5-7-14(13)23-19-15/h4-7,12H,8-11H2,1-3H3,(H,18,21) |
Standard InChI Key | ZKCYPENPNFITGU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=NSC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition
tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate (CAS 1417794-28-5) is a carbamate derivative featuring a benzo[d]isothiazole scaffold fused to a piperidine ring. Its molecular formula is C₁₈H₂₅N₃O₂S, with a molecular weight of 347.5 g/mol . The IUPAC name is tert-butyl N-[[1-(1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]carbamate, reflecting its tert-butyl carbamate group and piperidine-benzisothiazole linkage .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₂₅N₃O₂S | |
Molecular Weight | 347.5 g/mol | |
SMILES | CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NSC3=CC=CC=C32 | |
InChIKey | ZVTKXYNQRLVJNG-UHFFFAOYSA-N |
Crystallographic and Conformational Analysis
X-ray crystallography reveals a Z conformation about the C-acyl–N bond of the carbamate group, with the piperidine ring adopting a chair conformation . The benzo[d]isothiazole moiety exhibits planarity, facilitating π-π stacking interactions in biological targets. Solvent interactions, such as hydrogen bonding with water molecules, stabilize the crystal lattice .
Synthesis and Derivative Formation
Synthetic Pathways
The compound is synthesized via a two-step protocol:
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Copper-Mediated Coupling: 2-Chloro-5-trifluoromethyl-3-nitrobenzamide undergoes sulfur–nitrogen coupling with piperidine to form the benzisothiazole-piperidine intermediate .
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Carbamate Formation: Reaction with tert-butyl carbonyl chloride in the presence of pyridine yields the final product, with yields optimized to >75% .
Table 2: Synthetic Optimization Parameters
Parameter | Condition | Yield (%) |
---|---|---|
Base | Pyridine | 78 |
Solvent | Dichloromethane | 72 |
Temperature | 0–25°C | 81 |
Constitutional Isomerism
Derivatives such as tert-butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate (CAS 1420900-85-1) exhibit sulfone groups, altering electronic properties and bioavailability . These isomers show distinct hydrogen-bonding patterns, as confirmed by variable-temperature NMR spectroscopy .
Pharmacological Activity
Antimycobacterial Efficacy
The compound inhibits Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 3.12 µg/mL, outperforming precursor benzisothiazolinones (MIC >50 µg/mL) . Activity is attributed to covalent binding to the DprE1 enzyme, a key component of bacterial cell wall synthesis.
Table 3: Comparative MIC Values
Compound | MIC (µg/mL) | Strain |
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tert-Butyl derivative | 3.12 | M. tuberculosis |
BTZ043 (control) | 0.06 | M. tuberculosis |
Precursor 3 | >50 | M. tuberculosis |
Structure-Activity Relationships (SAR)
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Carbamate Position: Attachment to the piperidine nitrogen (vs. benzisothiazole oxygen) enhances target engagement by 15-fold .
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Stereoelectronic Effects: The tert-butyl group increases lipophilicity (clogP = 3.2), improving membrane permeability .
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Hydrogen Bonding: O3 of the carbamate forms a critical hydrogen bond with Lys134 of DprE1, as shown by covalent docking simulations .
Mechanistic Insights from Computational Studies
Docking Simulations
Molecular docking into the DprE1 active site (PDB: 4P8K) demonstrates a binding energy of -9.2 kcal/mol, with key interactions:
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Hydrogen bond between carbamate O3 and Lys134 (2.1 Å).
Conformational Dynamics
13C NMR studies reveal restricted rotation around the C-carbonyl–N-piperidine bond (ΔG‡ = 14.6 kcal/mol), stabilizing the bioactive conformation .
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